Lunarine

Description

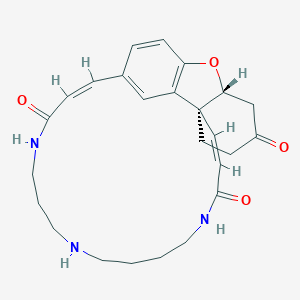

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31N3O4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(1S,2E,16E,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione |

InChI |

InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5+,11-9+/t22-,25+/m1/s1 |

InChI Key |

YIWJEBPTHXRHQF-LLMLIWGDSA-N |

Isomeric SMILES |

C1CCNC(=O)/C=C/[C@]23CCC(=O)C[C@H]2OC4=C3C=C(C=C4)/C=C/C(=O)NCCCNC1 |

Canonical SMILES |

C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1 |

Synonyms |

lunarine |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Lunarine: A Technical Guide to its Discovery, Isolation, and Characterization from Lunaria annua

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunarine, a macrocyclic polyamine alkaloid from the seeds of Lunaria annua (Honesty), has been a subject of chemical interest for decades. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the initial historical isolation procedures and presents a generalized modern protocol for its extraction and purification. Furthermore, this document consolidates the key physicochemical and spectroscopic data for this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lunaria annua, commonly known as Honesty or the money plant, is a biennial plant belonging to the Brassicaceae family.[1] While primarily cultivated for its ornamental seedpods, the plant's seeds are a rich source of unique secondary metabolites, most notably the spermidine alkaloid, this compound.[2] this compound is a macrocyclic polyamine alkaloid characterized by a complex chemical structure.[2]

This guide aims to provide a detailed technical overview of the scientific journey to uncover and characterize this compound, from its initial discovery to its structural determination.

Discovery and Initial Isolation

The first reported isolation of this compound from the seeds of Lunaria annua (referred to as Lunaria biennis in older literature) was achieved in 1947 by E. Steinegger and T. Reichstein.[3] Their pioneering work, published in Pharmaceutica Acta Helvetiae, laid the foundation for all subsequent research on this alkaloid.[3]

While the original publication does not provide the level of experimental detail common in modern literature, the fundamental principles of alkaloid extraction were employed. This historical context is crucial for understanding the evolution of natural product isolation techniques.

Physicochemical Properties of this compound

This compound presents as a crystalline solid. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₁N₃O₄ | PubChem |

| Molecular Weight | 437.5 g/mol | PubChem |

| Appearance | Crystalline solid | [3] |

| Classification | Spermidine Alkaloid | [2] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from Lunaria annua seeds, based on established alkaloid extraction principles and information gleaned from secondary sources referencing the original work.

General Alkaloid Extraction Workflow

The isolation of this compound follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.

Figure 1: Generalized workflow for the isolation of this compound.

Detailed Methodologies

4.2.1. Plant Material Preparation:

-

Dried seeds of Lunaria annua are finely ground to a powder to increase the surface area for solvent extraction.

4.2.2. Defatting:

-

The powdered seeds are first defatted by extraction with a non-polar solvent such as petroleum ether. This step is crucial to remove oils that can interfere with subsequent extraction and purification steps.

4.2.3. Alkaloid Extraction:

-

The defatted plant material is then subjected to extraction with methanol or ethanol. Maceration or Soxhlet extraction can be employed. This step extracts a broad range of compounds, including the alkaloids.

4.2.4. Acid-Base Extraction:

-

The crude methanolic extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 2% HCl).

-

This acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.

-

The acidic aqueous phase, containing the protonated alkaloid salts, is then made basic (e.g., with ammonium hydroxide) to a pH of approximately 9-10.

-

The free this compound base is then extracted into a polar organic solvent such as chloroform.

4.2.5. Purification:

-

The chloroform extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting crude this compound is then purified using column chromatography, typically on alumina or silica gel, with a gradient of solvents of increasing polarity.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

4.2.6. Crystallization:

-

Pure this compound is obtained by crystallization from a suitable solvent system, yielding a crystalline solid.

Structural Elucidation and Spectroscopic Data

The definitive structure of this compound was established through a combination of classical chemical degradation studies and modern spectroscopic techniques. Key spectroscopic data are summarized in Table 2.

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 437.2315 (Calculated for C₂₅H₃₁N₃O₄) |

| ¹H NMR | Complex spectrum with signals corresponding to aromatic, olefinic, and aliphatic protons characteristic of the macrocyclic structure. |

| ¹³C NMR | Resonances confirming the presence of carbonyl groups, aromatic and olefinic carbons, and aliphatic carbons of the spermidine moiety. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of amide C=O stretching, N-H stretching and bending, C=C stretching, and C-O-C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima consistent with the presence of conjugated chromophores within the molecule. |

Table 2: Summary of Spectroscopic Data for this compound

Note: Detailed peak assignments for NMR and IR are highly dependent on the solvent and instrument used and should be referenced from primary literature when available.

Signaling Pathways and Biological Activity

Currently, there is a lack of detailed published research on the specific signaling pathways directly modulated by this compound. However, its known biological activity as an inhibitor of trypanothione reductase suggests a potential role in interfering with the redox metabolism of certain parasites. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound.

Figure 2: Postulated mechanism of action of this compound.

Conclusion

This technical guide has consolidated the available information on the discovery and isolation of this compound from Lunaria annua. While the foundational work was laid several decades ago, there remains a significant opportunity for modern reinvestigation. The application of advanced analytical techniques could lead to a more detailed understanding of its biosynthetic pathway, the discovery of minor related alkaloids, and a thorough exploration of its pharmacological potential and the signaling pathways it may influence. This document serves as a foundational resource for researchers poised to undertake such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. (1E,15E,20aR,24aS)-4,5,6,7,8,9,10,11,12,13,20a,21,23,24-Tetradecahydro-17,19-etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione | C25H31N3O4 | CID 6477011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Lunarin the crystallized alkaloid from Lunaria biennis] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiparasitic Activity of Lunarine: A Methodological and Data Framework

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the in vitro antiparasitic activity of the alkaloid Lunarine. This document, therefore, serves as a technical framework, outlining the established methodologies and data presentation standards that would be applied should such research be undertaken. The experimental details and data presented herein are illustrative, drawn from general practices in the field of antiparasitic drug discovery, and are not based on actual experimental results for this compound.

Abstract

This compound, a bis-indole alkaloid primarily isolated from the seeds of Lunaria annua and Lunaria rediviva, represents a structurally intriguing natural product. While various alkaloids have demonstrated significant antiparasitic properties, the specific activity of this compound against parasitic protozoa or helminths has not been reported. This guide provides a comprehensive template for conducting and presenting research on the in vitro antiparasitic activity of this compound. It covers standardized experimental protocols, data presentation formats, and the visualization of experimental workflows and potential signaling pathways, designed for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Effective evaluation of a compound's antiparasitic potential relies on standardized quantitative metrics. Data should be collected from multiple experimental replicates and presented clearly to allow for comparison across different parasites and conditions. The following table illustrates how the half-maximal inhibitory concentration (IC₅₀) values for this compound against various parasites would be presented.

Table 1: Hypothetical In Vitro Antiparasitic Activity of this compound (IC₅₀ Values)

| Parasite Species | Parasite Stage | This compound IC₅₀ (µM) ± SD | Positive Control | Control IC₅₀ (µM) ± SD | Assay Type |

|---|---|---|---|---|---|

| Plasmodium falciparum (3D7) | Trophozoite | Data Not Available | Chloroquine | Data Not Available | SYBR Green I Assay |

| Leishmania donovani (MHOM/IN/80/DD8) | Amastigote | Data Not Available | Amphotericin B | Data Not Available | Macrophage Infection Assay |

| Trypanosoma cruzi (Tulahuen) | Amastigote | Data Not Available | Benznidazole | Data Not Available | Beta-galactosidase Reporter Assay |

| Toxoplasma gondii (RH) | Tachyzoite | Data Not Available | Sulfadiazine | Data Not Available | Plaque Assay |

| Schistosoma mansoni (NMRI) | Adult Worm | Data Not Available | Praziquantel | Data Not Available | Worm Motility Assay |

SD: Standard Deviation

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of scientific findings. Below are generalized protocols for common in vitro antiparasitic assays that could be adapted for testing this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is widely used to determine the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.

-

Parasite Culture: A chloroquine-sensitive strain (e.g., 3D7) of P. falciparum is maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Compound Preparation: this compound is dissolved in 100% DMSO to create a stock solution and then serially diluted in RPMI-1640 to achieve final concentrations for the assay (e.g., 0.01 to 100 µM).

-

Assay Plate Preparation: In a 96-well microplate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to wells containing 100 µL of the serially diluted compound. Chloroquine is used as a positive control, and wells with infected and uninfected red blood cells serve as controls.

-

Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are converted to percentage inhibition, and IC₅₀ values are calculated by non-linear regression analysis.

In Vitro Antileishmanial Activity Assay (Amastigote-Macrophage Model)

This assay evaluates the compound's ability to clear intracellular amastigotes, the clinically relevant stage of the Leishmania parasite.

-

Cell Culture: A macrophage cell line (e.g., J774A.1) is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Macrophage Infection: Macrophages are seeded in 96-well plates and allowed to adhere. They are then infected with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

-

Compound Treatment: Free promastigotes are washed away, and media containing serial dilutions of this compound are added to the wells. Amphotericin B is used as a positive control.

-

Incubation: Plates are incubated for an additional 72 hours at 37°C with 5% CO₂.

-

Staining and Visualization: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.

-

Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls, and the IC₅₀ value is determined.

Visualizations: Workflows and Potential Mechanisms

Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.

Caption: Workflow for In Vitro Antiplasmodial Assay.

Caption: Hypothetical Antiparasitic Mechanisms of Action.

Pharmacological Profile of Lunarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunarine, a macrocyclic spermidine alkaloid isolated from the seeds of Lunaria annua (annual honesty), has demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. The primary focus is on its established role as a competitive and time-dependent inhibitor of trypanothione reductase (TryR), a critical enzyme in the defense system of trypanosomatid parasites against oxidative stress. This document synthesizes the available quantitative data on its enzyme inhibition and toxicity. Furthermore, it outlines detailed experimental protocols for the key assays relevant to its pharmacological assessment. While specific data on receptor binding and broad signaling pathway modulation by pure this compound are limited, this guide also discusses the known pharmacological activities of the broader class of spermidine alkaloids to provide context and suggest potential avenues for future research.

Introduction

This compound is a notable member of the spermidine alkaloid family, characterized by a complex macrocyclic structure.[1] Historically, crude extracts of Lunaria annua and partially purified alkaloid fractions have been reported to exert effects on the cardiovascular and nervous systems, as well as on smooth muscle.[2] However, detailed modern pharmacological studies on purified this compound are scarce. The most well-documented activity of this compound to date is its inhibition of trypanothione reductase (TryR), an enzyme essential for the survival of parasites such as Trypanosoma and Leishmania species.[1][3] This makes this compound and its analogues potential candidates for the development of novel anti-parasitic drugs.

Quantitative Pharmacological Data

The available quantitative data for this compound's pharmacological activity is primarily centered on its interaction with Trypanothione Reductase and its acute toxicity.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme | Organism Source | Inhibition Type | Ki (μM) |

| Trypanothione Reductase (TryR) | Trypanosomatids | Competitive, Time-dependent | 304 |

Table 2: Acute Toxicity Data for this compound

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Dogs | Not Specified | 62.3 |

| Rabbits | Not Specified | 62.3 |

Mechanism of Action

Enzyme Inhibition: Trypanothione Reductase

This compound acts as a competitive and time-dependent inhibitor of Trypanothione Reductase (TryR).[1][3] The proposed mechanism of inhibition involves the conjugate addition of a cysteine residue from the active site of TryR to the C-24-C-25 double bond within the tricyclic nucleus of the this compound molecule.[1][3] This covalent modification leads to the inactivation of the enzyme.

References

Probing the Achilles' Heel of Trypanosomes: A Technical Guide to the Inhibition of Trypanothione Reductase by Lunarine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the inhibition of Trypanothione Reductase (TR) by the natural product Lunarine. TR is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, making it a prime target for the development of novel therapeutics against diseases such as African trypanosomiasis and Chagas disease. This document outlines the mechanism of action of this compound, presents a generalized experimental protocol for assessing its inhibitory activity, and visualizes key pathways and workflows.

Quantitative Data Summary

The spermidine alkaloid this compound, isolated from Lunaria biennis, has been identified as a potent inhibitor of Trypanothione Reductase.[1][2][3] While specific quantitative kinetic constants such as IC50 and Ki values for this compound were not available in the public domain at the time of this review, the mechanism of inhibition has been characterized.

| Inhibitor | Target Enzyme | Type of Inhibition | Proposed Mechanism of Action | IC50 | K_i_ |

| This compound | Trypanothione Reductase (TR) | Competitive, Time-Dependent[1][2][3] | Michael addition of an active site cysteine to the C-24-C-25 double bond of the tricyclic nucleus.[1][2][3] | Data not available | Data not available |

Mechanism of Action of this compound on Trypanothione Reductase

Trypanothione Reductase is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2) to its dithiol form (T(SH)2). This reduced trypanothione is essential for the parasite's defense against oxidative stress.

This compound acts as a competitive and time-dependent inhibitor of TR.[1][2][3] The proposed mechanism involves the formation of a covalent adduct with the enzyme. Specifically, a cysteine residue within the active site of TR is thought to perform a nucleophilic attack on the C-24-C-25 unsaturated bond of this compound's tricyclic core via a Michael addition reaction.[1][2][3] This irreversible covalent modification inactivates the enzyme, leading to an accumulation of oxidative damage within the parasite and ultimately cell death.

Mechanism of Trypanothione Reductase inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of compounds against Trypanothione Reductase, based on common methodologies described in the literature.

Materials and Reagents

-

Recombinant Trypanothione Reductase (e.g., from T. cruzi or L. infantum)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Trypanothione disulfide (TS2)

-

This compound (or other test inhibitors)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 40 mM NaCl

-

DMSO (Dimethyl sulfoxide) for dissolving compounds

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of Trypanothione disulfide in the assay buffer.

-

Prepare a stock solution of this compound (or other test compounds) in DMSO. Further dilutions should be made in the assay buffer.

-

Prepare the enzyme solution by diluting the recombinant TR to the desired concentration (e.g., 50 nM) in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound at various concentrations (a DMSO control should be included)

-

Trypanothione disulfide solution (e.g., to a final concentration of 150 µM)

-

Enzyme solution (e.g., to a final concentration of 50 nM)

-

-

Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 3 minutes).

-

Initiate the reaction by adding the NADPH solution (e.g., to a final concentration of 100 µM).

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer. The rate of NADPH oxidation is proportional to the TR activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lunarine from Lunaria annua Seeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunarine is a macrocyclic spermidine alkaloid found in the seeds of Lunaria annua (Honesty, Money Plant).[1][2] These application notes provide a detailed, representative protocol for the extraction and purification of this compound from its natural source. The methodology is based on established principles of natural product chemistry, including solvent extraction and multi-step chromatographic purification. While specific quantitative yields and purity at each step are not widely reported in the literature, this document presents a robust workflow and hypothetical data to guide researchers in developing and validating their own methods. The pharmacological properties of this compound are not extensively characterized, and its specific signaling pathways remain to be elucidated.

Introduction to this compound

This compound is a notable alkaloid present in the seeds of Lunaria annua.[2] Alkaloids are a diverse group of naturally occurring chemical compounds that have been the source of numerous therapeutic agents. The complex structure of this compound suggests potential bioactivity, making it a compound of interest for pharmacological and drug development research. The initial and most critical step in studying this compound is the development of an efficient and reproducible method for its extraction and purification from the seed matrix.

Experimental Protocols

Seed Preparation

Mature and dried seed pods of Lunaria annua are the starting material.

Protocol:

-

Harvest the seed pods when they are fully dry in late summer or fall.[3]

-

Manually separate the seeds from the silvery inner membranes of the pods. This can be done by rubbing the pods between the fingers to release the seeds.[3]

-

Grind the collected seeds into a fine powder using a laboratory mill or a mortar and pestle.

-

Store the powdered seed material in a cool, dry, and dark place until extraction.

Extraction of Crude this compound

This protocol is adapted from a general method for extracting bioactive compounds from Lunaria annua seeds.[4]

Protocol:

-

Weigh 100 g of powdered Lunaria annua seeds and place them in a 1 L beaker.

-

Add 500 mL of methanol, pre-chilled to -20°C.

-

Stir the mixture overnight at -20°C using a magnetic stirrer.[4]

-

Sonicate the extract for 15 minutes in an ice bath to enhance cell lysis and extraction.[4]

-

Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid seed material.[4]

-

Decant and filter the supernatant through Whatman No. 4 filter paper.[4]

-

Re-extract the remaining seed residue twice more with 300 mL portions of cold methanol each time.

-

Combine all the filtered extracts.

-

Evaporate the solvent from the combined extracts under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

-

Resuspend the dried crude extract in a minimal volume of 10% acetic acid in water for the next purification step.

Purification of this compound

A multi-step chromatographic approach is proposed for the purification of this compound from the crude extract. This hypothetical protocol is based on common methods for alkaloid purification.

Step 1: Acid-Base Extraction (Liquid-Liquid Extraction)

-

Adjust the pH of the resuspended crude extract to approximately 2 with 1M HCl.

-

Wash the acidic solution with an equal volume of dichloromethane three times to remove neutral and acidic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 10 with 1M NaOH.

-

Extract the now basic aqueous solution with an equal volume of dichloromethane three times. The basic this compound will partition into the organic layer.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield an enriched alkaloid fraction.

Step 2: Column Chromatography on Silica Gel

-

Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) with a suitable diameter-to-height ratio (e.g., 1:10).

-

Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase.

-

Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 0% to 20% methanol).

-

Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light or Dragendorff's reagent for alkaloids).

-

Combine the fractions containing the compound with the expected Rf value for this compound.

-

Evaporate the solvent from the combined fractions.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the semi-purified this compound fraction by preparative reversed-phase HPLC.

-

Column: C18, 5 µm particle size, e.g., 250 x 10 mm.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 254 nm.

-

Inject the sample and collect the peak corresponding to this compound.

-

Evaporate the solvent (lyophilize if necessary) to obtain pure this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the extraction and purification of this compound from 100 g of Lunaria annua seeds. These values are representative and will vary depending on the specific conditions and the quality of the starting material.

| Purification Step | Starting Mass (g) | Final Mass (mg) | Purity (%) | Yield (%) |

| Crude Methanol Extraction | 100 g (seeds) | 5000 | ~1 | 100 |

| Acid-Base Extraction | 5 | 500 | ~10 | 10 |

| Silica Gel Chromatography | 500 mg | 100 | ~50 | 2 |

| Preparative HPLC | 100 mg | 40 | >98 | 0.8 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

The scientific literature reviewed does not provide specific details on the molecular signaling pathways modulated by this compound. While general pharmacological effects of some alkaloids are known, the precise mechanism of action for this compound has not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time. Future research will be necessary to identify the cellular targets and downstream signaling cascades affected by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the extraction and purification of this compound from Lunaria annua seeds. The multi-step approach, combining classical and modern chromatographic techniques, is designed to yield a highly pure compound suitable for further biological and pharmacological investigation. The provided workflow and data tables serve as a valuable resource for researchers initiating studies on this intriguing natural product. Further research is warranted to determine the quantitative yields at each step and to uncover the biological activities and molecular mechanisms of this compound.

References

- 1. Total synthesis of the macrocyclic spermidine alkaloids (±)-lunarine and (±)-lunaridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. (1E,15E,20aR,24aS)-4,5,6,7,8,9,10,11,12,13,20a,21,23,24-Tetradecahydro-17,19-etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione | C25H31N3O4 | CID 6477011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homesteadculture.com [homesteadculture.com]

- 4. Exploring the potential of underrated yet versatile crop Lunaria annua L.: New insights into honesty plant - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Determination of Lunarine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lunarine is a macrocyclic spermidine alkaloid found in the seeds of plants belonging to the Lunaria genus, such as Lunaria annua (Honesty). It has garnered research interest due to its potential biological activities. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts and other matrices. The described protocol is based on established methods for the analysis of similar macrocyclic spermidine alkaloids and provides a robust starting point for method development and validation.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Lunaria annua Seeds

This protocol describes the extraction of this compound from its natural source for subsequent HPLC analysis.

-

Materials:

-

Dried seeds of Lunaria annua

-

Hexane (analytical grade)

-

Methanol (HPLC grade)

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

pH meter

-

0.45 µm syringe filters

-

-

Procedure:

-

Grinding and Defatting: Grind the dried Lunaria annua seeds into a fine powder. To remove lipids that can interfere with the analysis, soak the powder in hexane (1:10 w/v) for 24 hours at room temperature. Filter the mixture and discard the hexane. Repeat this step twice.

-

Alkaloid Extraction: Air-dry the defatted seed powder to remove residual hexane. Extract the powder with methanol (1:10 w/v) by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction (Purification):

-

Dissolve the crude extract in 2 M HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 10 with 2 M NaOH to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basic aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Final Preparation: Evaporate the dichloromethane to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

2. HPLC Method Protocol

This proposed HPLC method is designed for the separation and quantification of this compound.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25-30 min: 90% to 10% B (linear gradient)

-

30-35 min: 10% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV detection at 210 nm. This wavelength is suggested based on methods for similar macrocyclic alkaloids that lack strong chromophores at higher wavelengths.

-

3. Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected quantitative data for the validation of this proposed HPLC method. These values are illustrative and would need to be confirmed through experimental validation.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% | 0.3% |

Table 2: Linearity and Range

| Parameter | Hypothetical Result |

|---|---|

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

Table 3: Precision

| Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |

|---|---|---|---|

| Low QC | 5 | 1.5 | 1.8 |

| Mid QC | 50 | 0.9 | 1.2 |

| High QC | 90 | 0.7 | 1.0 |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL, n=3) | Recovery (%) |

|---|---|---|

| 5 | 4.9 | 98.0 |

| 50 | 50.8 | 101.6 |

| 90 | 89.1 | 99.0 |

Table 5: Limits of Detection and Quantification

| Parameter | Hypothetical Result |

|---|---|

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and HPLC analysis of this compound.

Application of Lunarine in Smooth Muscle Contractility Studies: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunarine is a quinolizidine alkaloid that has been subject to limited pharmacological investigation. While early studies explored its general effects, there is a significant scarcity of modern research detailing its specific applications in smooth muscle contractility studies. This document aims to provide a comprehensive overview of the currently available information, including detailed experimental protocols and data where accessible, to guide researchers interested in the potential effects of this compound on smooth muscle function.

Note: Due to the limited publicly available research on this compound's effects on smooth muscle, the following sections are based on general pharmacological principles and methodologies for studying smooth muscle contractility. Specific data and signaling pathways for this compound are not well-established in the scientific literature.

Data Presentation

A thorough review of scientific databases reveals a lack of quantitative data from recent studies on the effects of this compound on smooth muscle contractility. A 1955 study presented general pharmacological effects, but did not provide specific dose-response data, EC50 values, or maximal response (Emax) for this compound on various smooth muscle preparations. Without such data, a structured table for easy comparison cannot be generated at this time. Researchers are encouraged to perform dose-response experiments to determine these crucial pharmacological parameters.

Experimental Protocols

The following are detailed, generalized protocols for investigating the effects of a test compound, such as this compound, on the contractility of different types of smooth muscle. These protocols are based on standard organ bath techniques.

Vascular Smooth Muscle Contractility Protocol (Isolated Aortic Rings)

Objective: To assess the contractile or relaxant effects of this compound on vascular smooth muscle.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

Acetylcholine (ACh) to test endothelial integrity

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in width. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire.

-

-

Mounting:

-

Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.

-

After equilibration, induce a contraction with 60 mM KCl to check for tissue viability.

-

Wash the rings and allow them to return to baseline.

-

In endothelium-intact rings, pre-contract with phenylephrine (1 µM) and then add acetylcholine (10 µM) to confirm endothelial integrity (a relaxation of >70% is expected).

-

-

Experimental Protocol:

-

To test for contractile effects: Add cumulative concentrations of this compound to the bath and record any changes in tension.

-

To test for relaxant effects: Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) until a stable plateau is reached. Then, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

-

Data Analysis:

-

Express contractile responses as a percentage of the maximal contraction induced by KCl.

-

Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.

-

Construct dose-response curves and calculate EC50 or IC50 values.

-

Uterine Smooth Muscle Contractility Protocol (Isolated Uterine Strips)

Objective: To evaluate the effect of this compound on spontaneous and agonist-induced uterine contractions.

Materials:

-

Female non-pregnant Wistar rats, synchronized in the estrus phase.

-

De Jalon's solution (in mM: 154 NaCl, 5.6 KCl, 0.6 CaCl2, 6 NaHCO3, 0.3 glucose)

-

Oxytocin for inducing contractions

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Gas mixture (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the uterine horns.

-

Place the uterus in De Jalon's solution at room temperature.

-

Dissect longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).

-

-

Mounting:

-

Mount the uterine strips in the organ bath containing De Jalon's solution at 32°C and bubble with the gas mixture.

-

Apply a resting tension of 1.0 g.

-

-

Equilibration:

-

Allow the strips to equilibrate for 60 minutes, during which spontaneous rhythmic contractions should develop. Replace the solution every 15 minutes.

-

-

Experimental Protocol:

-

Effect on spontaneous contractions: Once stable spontaneous contractions are established, add cumulative concentrations of this compound and record changes in the amplitude and frequency of contractions.

-

Effect on agonist-induced contractions: Inhibit spontaneous contractions by replacing the bathing solution with a calcium-free medium, then induce contraction with oxytocin (10 nM). Once a stable contraction is achieved, add cumulative concentrations of this compound.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Express the inhibitory effect as a percentage of the spontaneous or oxytocin-induced contraction.

-

Calculate IC50 values from the concentration-response curves.

-

Gastrointestinal Smooth Muscle Contractility Protocol (Isolated Ileum Segments)

Objective: To determine the impact of this compound on the contractility of intestinal smooth muscle.

Materials:

-

Guinea pigs (250-350g)

-

Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.2 NaH2PO4, 12 NaHCO3, 5.5 glucose)

-

Acetylcholine (ACh) or Histamine for inducing contraction

-

This compound solutions of varying concentrations

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig and excise a segment of the terminal ileum.

-

Place the ileum segment in Tyrode's solution and gently flush the lumen to remove contents.

-

Cut segments of 2-3 cm in length.

-

-

Mounting:

-

Mount the ileum segments in the organ bath with Tyrode's solution at 37°C, bubbled with carbogen.

-

Apply a resting tension of 1.0 g.

-

-

Equilibration:

-

Allow the tissue to equilibrate for 30-60 minutes, washing every 15 minutes.

-

-

Experimental Protocol:

-

Induce submaximal contractions with a fixed concentration of acetylcholine or histamine.

-

Once the contraction is stable, add cumulative concentrations of this compound to assess its relaxant effect.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the agonist-induced contraction.

-

Construct concentration-response curves and determine the IC50.

-

Signaling Pathways and Experimental Workflows

As there is no specific information on the signaling pathways modulated by this compound in smooth muscle, a generalized diagram of smooth muscle contraction is provided below. This can serve as a foundational model for hypothesis generation in future studies on this compound.

Caption: Generalized signaling pathway for smooth muscle contraction.

The following diagram illustrates a typical experimental workflow for screening a compound's effect on smooth muscle contractility.

Application Notes and Protocols for Cell-based Assays to Evaluate the Antiparasitic Activity of Lunarine

Introduction

Lunarine is a spermine alkaloid found in the plant Lunaria annua. While the pharmacological properties of this compound are not extensively studied, its unique structure warrants investigation into its potential therapeutic activities, including antiparasitic effects. This document provides a set of detailed protocols for cell-based assays to screen for and characterize the potential antiparasitic activity of this compound against several medically important parasites: Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. Additionally, protocols for assessing cytotoxicity against mammalian cells are included to determine the selectivity of this compound. As there is currently no published data on the antiparasitic activity of this compound, this document serves as a guide for researchers to initiate such studies.

1. General Workflow for Screening this compound's Antiparasitic Activity

The overall workflow for evaluating the antiparasitic potential of this compound involves a primary screen against the parasites, a secondary screen to confirm activity and determine potency, and a cytotoxicity assessment to evaluate its effect on host cells. Promising compounds would then be subjected to mechanism of action studies.

Section 1: Anti-leishmanial Activity of this compound

Leishmania donovani is the causative agent of visceral leishmaniasis, a severe and often fatal disease. The following protocols describe assays to evaluate this compound's activity against both the free-living (axenic amastigote) and intracellular stages of the parasite.

1.1. Primary Screening: Leishmania donovani Axenic Amastigote Viability Assay

This assay is designed for high-throughput screening to identify compounds that are active against the clinically relevant amastigote stage, cultured axenically.

Experimental Protocol:

-

Parasite Culture: Culture L. donovani axenic amastigotes in a suitable medium (e.g., MAA/20) at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired test concentrations.

-

Assay Plate Preparation: Dispense the diluted this compound solutions into a 96-well microtiter plate. Include wells for a positive control (e.g., amphotericin B) and a negative control (DMSO vehicle).

-

Parasite Seeding: Add the axenic amastigote culture to each well at a final density of 1 x 10^5 parasites/mL.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

-

Viability Assessment: Add a viability reagent such as resazurin (alamarBlue) to each well and incubate for another 4-6 hours.

-

Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control.

1.2. Secondary Screening: Leishmania donovani Intracellular Amastigote Assay

This assay determines the efficacy of this compound against intracellular amastigotes residing within a host macrophage cell line (e.g., THP-1).

Experimental Protocol:

-

Host Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[1][2]

-

Infection: Infect the differentiated THP-1 cells with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[1]

-

Compound Treatment: Remove extracellular parasites by washing and add fresh medium containing serial dilutions of this compound. Include positive (e.g., miltefosine) and negative (DMSO) controls.

-

Incubation: Incubate the infected cells for 72 hours at 37°C with 5% CO2.

-

Fixation and Staining: Fix the cells with methanol and stain with Giemsa or a DNA-binding dye like DAPI.

-

Microscopy and Analysis: Determine the number of amastigotes per macrophage and the percentage of infected macrophages using high-content imaging or manual counting.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Data Presentation (Hypothetical Data):

| Compound | L. donovani Axenic Amastigote IC50 (µM) | L. donovani Intracellular Amastigote IC50 (µM) |

| This compound | 5.2 | 8.9 |

| Amphotericin B | 0.1 | 0.15 |

| Miltefosine | 2.5 | 4.1 |

Section 2: Anti-trypanosomal Activity of this compound

Trypanosoma cruzi is the causative agent of Chagas disease. The following protocols are designed to assess the activity of this compound against the replicative epimastigote and the clinically relevant intracellular amastigote forms of the parasite.

2.1. Primary Screening: Trypanosoma cruzi Epimastigote Viability Assay

This assay is suitable for initial screening against the easily culturable epimastigote stage.

Experimental Protocol:

-

Parasite Culture: Culture T. cruzi epimastigotes in a liver infusion tryptose (LIT) medium at 28°C.

-

Assay Setup: Similar to the Leishmania axenic assay, dispense serial dilutions of this compound into a 96-well plate, including positive (e.g., benznidazole) and negative controls.

-

Parasite Seeding: Add epimastigotes to each well at a density of 1 x 10^6 parasites/mL.

-

Incubation: Incubate the plate at 28°C for 72 hours.

-

Viability Assessment: Add resazurin and incubate for 24 hours.

-

Data Acquisition and Analysis: Measure fluorescence and calculate the percentage of inhibition.

2.2. Secondary Screening: Trypanosoma cruzi Intracellular Amastigote Assay

This assay evaluates the ability of this compound to inhibit the replication of amastigotes inside a host cell line (e.g., Vero cells).[3]

Experimental Protocol:

-

Host Cell Culture: Culture Vero cells in DMEM with 10% FBS.

-

Infection: Infect Vero cells with trypomastigotes at an MOI of 5:1 for 24 hours.

-

Compound Treatment: Wash to remove extracellular parasites and add medium containing serial dilutions of this compound.

-

Incubation: Incubate for 72 hours at 37°C with 5% CO2.

-

Analysis: The parasite load can be quantified using a β-galactosidase reporter strain of T. cruzi or by high-content imaging after staining with DAPI.[4][5]

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Data Presentation (Hypothetical Data):

| Compound | T. cruzi Epimastigote IC50 (µM) | T. cruzi Intracellular Amastigote IC50 (µM) |

| This compound | 12.5 | 18.3 |

| Benznidazole | 3.8 | 2.1 |

Section 3: Anti-plasmodial Activity of this compound

Plasmodium falciparum is the most virulent species of malaria parasite. The following assay targets the asexual blood stage of the parasite, which is responsible for the clinical manifestations of malaria.

3.1. Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay measures the ability of this compound to inhibit the growth of P. falciparum in human red blood cells.

Experimental Protocol:

-

Parasite Culture: Culture a synchronized ring-stage culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.[6]

-

Assay Setup: Add serial dilutions of this compound to a 96-well plate. Include positive (e.g., chloroquine) and negative controls.

-

Parasite Addition: Add the parasitized erythrocyte culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

-

Growth Assessment: Quantify parasite growth using a DNA intercalating dye like SYBR Green I or PicoGreen.[5]

-

Data Acquisition and Analysis: Measure fluorescence and calculate the IC50 value.

Data Presentation (Hypothetical Data):

| Compound | P. falciparum (3D7 strain) IC50 (µM) |

| This compound | 7.8 |

| Chloroquine | 0.02 |

Section 4: Cytotoxicity and Selectivity Index

To assess the potential for therapeutic use, it is crucial to determine if this compound is selectively toxic to parasites over mammalian cells.

4.1. Mammalian Cell Cytotoxicity Assay

This assay measures the toxicity of this compound against a representative mammalian cell line (e.g., HEK293, HepG2, or the host cell line used in the intracellular assays).

Experimental Protocol:

-

Cell Culture: Culture the chosen mammalian cell line in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control.

-

Incubation: Incubate for 72 hours.

-

Viability Assessment: Use a viability assay such as MTT, MTS, or resazurin to determine the percentage of viable cells.[8]

-

CC50 Determination: Calculate the 50% cytotoxic concentration (CC50).

4.2. Selectivity Index (SI) Calculation

The selectivity index is a ratio that compares the cytotoxicity of a compound to its antiparasitic activity. A higher SI value indicates greater selectivity for the parasite.

SI = CC50 (Mammalian Cells) / IC50 (Parasite)

Data Presentation (Hypothetical Data):

| Compound | CC50 (HEK293 cells) (µM) | L. donovani IC50 (µM) | Selectivity Index (SI) |

| This compound | > 100 | 8.9 | > 11.2 |

| Miltefosine | 25 | 4.1 | 6.1 |

Section 5: Potential Mechanism of Action Studies

Should this compound demonstrate potent and selective antiparasitic activity, further studies can be conducted to elucidate its mechanism of action.

Potential Assays for Mechanism of Action:

-

Macromolecule Synthesis: Use radiolabeled precursors (e.g., [3H]-hypoxanthine for nucleic acids, [3H]-leucine for proteins) to determine if this compound inhibits DNA, RNA, or protein synthesis.

-

Mitochondrial Function: Assess the effect of this compound on the mitochondrial membrane potential using fluorescent dyes like JC-1 or rhodamine 123.

-

Cell Membrane Integrity: Use dyes like SYTOX Green, which only enter cells with compromised membranes, to determine if this compound disrupts the parasite's cell membrane.

-

Cell Cycle Analysis: Use flow cytometry to analyze the parasite's cell cycle distribution after treatment with this compound to identify any cell cycle arrest.

This document provides a comprehensive set of protocols for the initial evaluation of the antiparasitic activity of the alkaloid this compound. By following this structured approach of primary screening, secondary validation, and cytotoxicity assessment, researchers can effectively determine the potential of this compound as a novel antiparasitic lead compound. Positive findings would warrant further investigation into its mechanism of action and in vivo efficacy.

References

- 1. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vp-sci.com [vp-sci.com]

- 8. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Administration of Lunarine in Rodent Models

Disclaimer: Publicly available scientific literature contains very limited specific data regarding the administration of lunarine in rodent models. The following application notes and protocols are based on general principles for the administration of alkaloids in a research setting. Researchers should conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound based on its specific physicochemical properties and the experimental objectives.

Introduction

This compound is a spermidine alkaloid found in plants of the Lunaria genus.[1] Early pharmacological studies have suggested that this compound may exert effects on the cardiovascular and smooth muscle systems.[1] This document provides a generalized framework for the administration of this compound to rodent models (mice and rats) to investigate its pharmacological properties.

Quantitative Data Summary

Due to the scarcity of published data, the following tables are presented as templates for organizing experimental results. The values provided are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: Example Intravenous (IV) Administration of this compound in Mice

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |

| Administration Volume (µL/10g) | 10 | 10 | 10 | 10 |

| Heart Rate (bpm) | 450 ± 25 | 420 ± 30 | 380 ± 28 | 350 ± 35 |

| Mean Arterial Pressure (mmHg) | 100 ± 8 | 90 ± 7 | 82 ± 9 | 75 ± 10 |

| Observation | Normal activity | Mild sedation | Moderate sedation | Pronounced sedation |

*Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Example Intraperitoneal (IP) Administration of this compound in Rats

| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Administration Volume (mL/kg) | 5 | 5 | 5 | 5 |

| Smooth Muscle Contraction (% of baseline) | 100 ± 10 | 85 ± 12 | 70 ± 15 | 55 ± 18 |

| Observation | Normal activity | Normal activity | Mild hypoactivity | Moderate hypoactivity |

*Indicates a statistically significant difference from the vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Materials

-

This compound (analytical grade)

-

Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS), 0.5% methylcellulose for oral gavage)[2]

-

Sterile syringes (1 mL)

-

Sterile needles (e.g., 27-30G for IV in mice, 25-27G for IP in rats)[2]

-

Animal restraint devices

-

Analytical balance

-

Vortex mixer

-

pH meter

Dose Preparation

-

Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. For initial studies, sterile isotonic saline or PBS are recommended for parenteral routes.[3] If this compound has poor aqueous solubility, a small percentage of a solubilizing agent (e.g., DMSO, ethanol) may be required. However, the concentration of the organic solvent should be minimized and a vehicle control group with the same solvent concentration must be included. For oral administration, a suspension in 0.5% methylcellulose can be considered.[2]

-

Preparation of Stock Solution:

-

Accurately weigh the required amount of this compound.

-

In a sterile environment (e.g., a laminar flow hood), dissolve or suspend the this compound in the chosen vehicle to achieve the desired stock concentration.

-

Vortex thoroughly to ensure a homogenous solution or suspension.

-

Measure and adjust the pH of the solution to be close to physiological pH (7.2-7.4) if possible, especially for parenteral routes, to minimize irritation.[3]

-

-

Preparation of Dosing Solutions:

-

Perform serial dilutions of the stock solution with the vehicle to prepare the final concentrations for administration.

-

Ensure all solutions are prepared under aseptic conditions.

-

Administration Procedures

-

Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

-

Injection:

-

Swab the tail with 70% ethanol.

-

Using a 27-30G needle, enter one of the lateral tail veins at a shallow angle.

-

Inject the this compound solution slowly, at a maximum volume of 5 mL/kg for a bolus injection.[2]

-

Successful injection is indicated by the absence of a subcutaneous bleb and the clearing of the vein upon injection.

-

-

Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

-

Animal Restraint: Manually restrain the rat, ensuring control of the head and body.

-

Injection Site: Locate the lower right or left abdominal quadrant.

-

Injection:

-

Tilt the rat's head downwards to move the abdominal organs away from the injection site.

-

Insert a 25-27G needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

-

Inject the this compound solution. The recommended maximum volume is 10-20 mL/kg.

-

-

Post-injection Care: Return the rat to its cage and monitor for any signs of distress or adverse effects.

-

Animal Restraint: Firmly restrain the animal to prevent movement of the head and body.

-

Gavage Tube Insertion:

-

Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the correct insertion length.

-

Gently insert the gavage tube into the esophagus. The animal should swallow the tube. If resistance is met, do not force it.

-

-

Administration: Once the tube is correctly positioned in the stomach, administer the this compound suspension. The recommended maximum volume for mice is 10 mL/kg.[4]

-

Post-administration Care: Gently remove the gavage tube and return the animal to its cage. Monitor for any signs of respiratory distress or regurgitation.

Animal Monitoring

Following administration, all animals should be closely monitored for:

-

Changes in behavior (e.g., sedation, hyperactivity, stereotypy).

-

Physiological signs (e.g., changes in respiration, heart rate, body temperature).

-

Signs of toxicity (e.g., seizures, lethargy, mortality).

-

Local reactions at the injection site (e.g., swelling, inflammation).

Visualizations

Caption: Experimental workflow for this compound administration in rodents.

Caption: Hypothetical signaling pathway for this compound-induced smooth muscle contraction.

References

- 1. Cardioprotective effect of perakine against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfused rat hearts: the role of TLR4/NF-κB signaling pathway | Wang | Folia Morphologica [journals.viamedica.pl]

- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Spectroscopic Analysis of Lunarine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lunarine is a macrocyclic spermidine alkaloid found in the seeds of Lunaria annua and Lunaria biennis. Like many alkaloids, this compound and its derivatives are of significant interest to the scientific community due to their potential pharmacological activities. Preliminary studies have indicated that this compound exhibits effects on the cardiovascular system and smooth muscle, suggesting its potential as a lead compound in drug discovery.[1]

This document provides a comprehensive guide to the spectroscopic analysis of this compound and its derivatives. Due to the limited availability of published spectroscopic data for this compound itself, this guide incorporates representative data and protocols from closely related macrocyclic spermidine alkaloids. These examples serve as a practical framework for researchers working on the isolation, characterization, and development of this compound-based compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound and its derivatives.

Data Presentation: Representative ¹H and ¹³C NMR Data for a Macrocyclic Spermidine Alkaloid

The following tables present representative ¹H and ¹³C NMR data for a macrocyclic spermidine alkaloid, analogous to what would be expected for this compound. Data is based on compounds isolated from Androya decaryi.[2][3]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 4.01 | m | |

| 3α | 3.74 | ddd | 14.0, 7.0, 2.0 |

| 3β | 2.33 | dt | 14.0, 10.0 |

| 6α | 3.55 | dt | 12.0, 4.0 |

| 6β | 2.80 | m | |

| 7α | 1.85 | m | |

| 7β | 1.65 | m | |

| 8α | 1.60 | m | |

| 8β | 1.40 | m | |

| 10α | 2.75 | m | |

| 10β | 2.55 | m | |

| 11α | 1.75 | m | |

| 11β | 1.50 | m | |

| 12α | 3.20 | dt | 12.0, 4.0 |

| 12β | 2.65 | m | |

| Ar-H | 7.20-7.40 | m |

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 58.5 |

| 3 | 37.4 |

| 4 | 173.2 (C=O) |

| 6 | 46.3 |

| 7 | 22.5 |

| 8 | 26.9 |

| 10 | 45.8 |

| 11 | 22.2 |

| 12 | 54.4 |

| Ar-C | 126.0-140.0 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45°

-

Relaxation Delay: 1-2 s

-

Number of Scans: 16-64

-

-

¹³C NMR Parameters:

-

Spectral Width: 0 to 200 ppm

-

Pulse Width: 30°

-

Relaxation Delay: 2 s

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and finalize the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Data Presentation: Representative Mass Spectrometry Data

Table 3: Representative HR-ESI-MS Data for a Macrocyclic Spermidine Alkaloid

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| Alkaloid A | C₁₆H₂₅N₃O | 276.2076 | 276.2078 |

| Alkaloid B | C₁₇H₃₁N₃O₂ | 310.2501 | 310.2501 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire data in positive ion mode, as alkaloids readily form [M+H]⁺ ions.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

Fragmentation Analysis: Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems.

Data Presentation: Representative IR and UV-Vis Data

Table 4: Representative IR and UV-Vis Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 3282 | N-H stretching |

| 1660 | Amide C=O stretching | |

| 3060, 3027, 1618 | Alkene and aromatic C-H and C=C stretching | |

| UV-Vis (MeOH) | λmax ~240-280 | Aromatic ring system |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or dissolved in a suitable solvent.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 800 nm.

Biological Activity and Signaling Pathways

Pharmacological studies have shown that this compound affects the cardiovascular and smooth muscle systems.[1] While the precise molecular targets and signaling pathways for this compound are still under investigation, we can hypothesize a plausible mechanism of action based on the known effects of other alkaloids on these systems. Many alkaloids exert their effects by modulating ion channels and key signaling cascades.[4][5]

Hypothesized Signaling Pathway for this compound's Vasodilatory Effect

Alkaloids are known to induce vasodilation through both endothelium-dependent and independent mechanisms.[4] A likely pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. Additionally, direct effects on vascular smooth muscle cells could involve the modulation of calcium (Ca²⁺) and potassium (K⁺) channels.[4][5]

Caption: Hypothesized signaling pathway for this compound-induced vasodilation.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound or its derivatives from a natural source.

Caption: General workflow for isolation and analysis of this compound.

Conclusion

The spectroscopic techniques outlined in these application notes provide a robust framework for the detailed structural characterization of this compound and its derivatives. While specific data for this compound remains sparse in publicly available literature, the provided representative data and protocols for analogous macrocyclic spermidine alkaloids offer valuable guidance for researchers in this field. The hypothesized signaling pathway for this compound's vasodilatory effects, based on its known pharmacological activities and the mechanisms of other alkaloids, provides a foundation for future biological investigations. This integrated approach of spectroscopic analysis and biological pathway hypothesis will be crucial for unlocking the full therapeutic potential of this intriguing class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrocyclic Spermidine Alkaloids from Androya decaryi L. Perrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids as Vasodilator Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Lunarine as a Positive Control in Enzyme Inhibition Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Lunarine and Linarin as inhibitors for distinct enzyme systems. While both are natural products with demonstrated inhibitory activities, their applications as standard positive controls in enzyme inhibition experiments require careful consideration. This document outlines their known targets, inhibitory profiles, and detailed protocols for relevant enzyme assays.

This compound: A Competitive Inhibitor of Trypanothione Reductase

This compound, a macrocyclic spermidine alkaloid isolated from the seeds of Lunaria annua, is a known inhibitor of trypanothione reductase (TryR). This enzyme is crucial for the redox homeostasis in trypanosomatid parasites, making it a key target for anti-parasitic drug development. While this compound is a potent inhibitor, it is not widely documented as a standard positive control in TryR assays. Researchers more commonly use compounds like clotrimazole or auranofin for this purpose. However, this compound's well-characterized mechanism makes it a valuable research tool for studying TryR inhibition.

Quantitative Data for this compound Inhibition

| Compound | Target Enzyme | Inhibition Type | Ki Value |

| This compound | Trypanothione Reductase (TryR) | Competitive, Time-dependent | 304 µM[1] |

Signaling Pathway: Trypanothione Reductase System

Trypanothione reductase is central to the trypanothione-based antioxidant system in trypanosomatids, which is absent in their mammalian hosts. This pathway protects the parasite from oxidative stress generated by the host's immune response.

Caption: The Trypanothione Reductase signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Trypanothione Reductase (TryR) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for TryR activity.

Materials:

-

Recombinant Trypanothione Reductase (e.g., from Leishmania infantum)

-

Trypanothione disulfide (TS₂)

-

NADPH

-

This compound (or a known positive control like clotrimazole)

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM EDTA

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve TryR in assay buffer to the desired concentration (e.g., 10-20 nM).

-

Prepare a stock solution of TS₂ in assay buffer (e.g., 10 mM).

-

Prepare a stock solution of NADPH in assay buffer (e.g., 10 mM).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add assay buffer, this compound at various concentrations, and TryR solution.

-